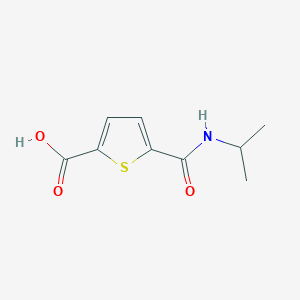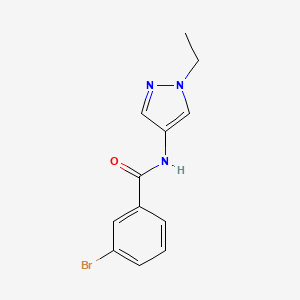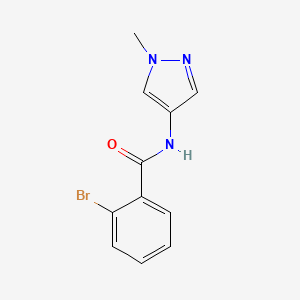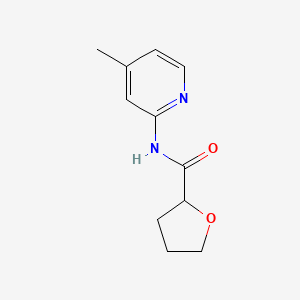
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTA and has a molecular formula of C11H14N2O2S.
Wirkmechanismus
The mechanism of action of PTA is not fully understood, but it is believed to exert its biological activity by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic nucleotides such as cAMP and cGMP, which are important second messengers in the regulation of various physiological processes.
Biochemical and Physiological Effects:
PTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities in various in vitro and in vivo studies. In an in vitro study, PTA was found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In another study, PTA was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, PTA has been reported to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PTA in lab experiments is its high purity and stability, which allows for reproducible results. In addition, PTA is readily available and can be synthesized in large quantities. However, one of the limitations of using PTA is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of PTA is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research of PTA. One direction is the synthesis of new derivatives of PTA with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of PTA and its potential as a therapeutic agent for various diseases. In addition, PTA can be further studied for its potential applications in material science and organic electronics. Overall, the potential applications of PTA in various fields make it an interesting compound for future research.
Synthesemethoden
The synthesis of PTA involves the reaction of 2-acetylthiophene with isopropyl carbamate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to yield PTA in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
PTA has been widely studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, PTA has been used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors. In medicinal chemistry, PTA has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In organic electronics, PTA has been used as a dopant for the synthesis of conductive polymers.
Eigenschaften
IUPAC Name |
5-(propan-2-ylcarbamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-5(2)10-8(11)6-3-4-7(14-6)9(12)13/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEOICMYXLRPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)




![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)


![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)
![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
